rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans
Description
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans is a chiral carbohydrazide derivative featuring a trans-configured oxane (tetrahydropyran) ring substituted at the 2-position with a 1-methylpyrazole group and at the 3-position with a carbohydrazide functional group. The compound’s synthesis likely involves the reaction of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid (CAS: 1955499-60-1) with hydrazine, a common method for preparing carbohydrazides .
Properties
IUPAC Name |
(2R,3R)-2-(1-methylpyrazol-4-yl)oxane-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-6-7(5-12-14)9-8(10(15)13-11)3-2-4-16-9/h5-6,8-9H,2-4,11H2,1H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVSFTOWJKAVKV-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans, is a compound of significant interest in pharmacology due to its role as a selective agonist of the A1 adenosine receptor. This receptor is crucial in various physiological processes, including cardiovascular function and neuroprotection. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 224.26 g/mol
- IUPAC Name : rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide
The primary mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide involves its interaction with the A1 adenosine receptor. Upon binding to this receptor, it mimics adenosine's effects, leading to various downstream signaling pathways that can influence cellular functions such as:
- Cardiac protection : Reducing heart rate and myocardial oxygen consumption.
- Neuroprotection : Offering protective effects against neurodegenerative conditions.
Biological Activity Data
Quantitative data from binding assays indicate that this compound exhibits a high affinity for A1 receptors. The following table summarizes key findings from recent studies:
Synthesis
The synthesis of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide can be achieved through the following steps:
- Formation of Acyl Chloride : Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with oxalyl chloride.
- Hydrazine Reaction : The acyl chloride is then reacted with hydrazine to yield the desired carbohydrazide product.
This synthesis highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
Case Studies
Several case studies have explored the therapeutic potential of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide:
Case Study 1: Cardiovascular Effects
A study conducted on isolated rat hearts demonstrated that administration of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide significantly reduced heart rate and myocardial oxygen consumption during ischemic conditions, indicating its potential as a cardioprotective agent.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal cell death and an increase in cell viability compared to control groups. This suggests its utility in developing therapies for conditions such as Alzheimer's disease.
Scientific Research Applications
The primary mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide involves its interaction with the A1 adenosine receptor. Binding to this receptor mimics adenosine's effects, leading to various downstream signaling pathways that influence cellular functions.
Key Biological Effects
- Cardiac Protection : Reduces heart rate and myocardial oxygen consumption.
- Neuroprotection : Offers protective effects against neurodegenerative conditions.
Binding Affinity Data
Quantitative data from binding assays indicate that this compound exhibits high affinity for A1 receptors. The following table summarizes key findings from recent studies:
| Study Reference | Binding Affinity (Ki) | Biological Effect | Notes |
|---|---|---|---|
| Study 1 | 5 nM | Cardiac protection | Selective for A1 receptors |
| Study 2 | 10 nM | Neuroprotection | Potential in treating ischemic conditions |
| Study 3 | 8 nM | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Cardiovascular Effects
A study conducted on isolated rat hearts demonstrated that administration of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide significantly reduced heart rate and myocardial oxygen consumption during ischemic conditions. These findings suggest its potential as a cardioprotective agent.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal cell death and an increase in cell viability compared to control groups. This indicates its utility in developing therapies for conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The methyl ester (CAS: 2307732-55-2) serves as a versatile intermediate for synthesizing hydrazides or amides via nucleophilic substitution .
- Biological Relevance : Pyrazole-containing compounds are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities. The phenyl-dimethyl-pyrazole analog () may exhibit enhanced target binding due to aromatic interactions .
Preparation Methods
Oxane Ring Formation via Cyclization Strategies
The trans-oxane core is typically constructed through acid-catalyzed cyclization of diol precursors. For example, (3R,4R)-3,4-dihydroxyhexanenitrile derivatives undergo cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to yield the corresponding oxane nitrile, which is subsequently hydrolyzed to the carboxylic acid. Adapting this method, the use of (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)pentane-1,5-diol as a precursor could enable stereoretentive cyclization (Fig. 1A).
Reaction Conditions :
Pyrazole Substitution via Cross-Coupling Reactions
Introducing the 1-methylpyrazole group at the 2-position of the oxane ring is achieved through Suzuki-Miyaura coupling. A brominated oxane intermediate, such as (2R,3R)-2-bromooxane-3-carboxylic acid ethyl ester, reacts with 1-methyl-4-(pinacolboronyl)pyrazole under palladium catalysis.
Optimized Protocol :
Carboxylic Acid to Carbohydrazide Conversion
The final step involves converting the oxane-3-carboxylic acid to its carbohydrazide derivative. This is accomplished via a two-step process:
- Esterification : Reaction with thionyl chloride (SOCl₂) in methanol to form the methyl ester.
- Hydrazinolysis : Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
Critical Parameters :
- Esterification: 0°C to room temperature, 2 h, 90% yield.
- Hydrazinolysis: 80°C, 6 h, 85% yield.
- Purification: Recrystallization from ethanol/water (1:1).
Stereochemical Control and Racemic Resolution
While the target compound is racemic, stereochemical purity during synthesis is ensured through:
- Chiral Pool Synthesis : Use of D- or L-serine derivatives to set initial stereochemistry, though this approach is less common for racemic targets.
- Non-Chiral Catalysts : Employing achiral Lewis acids (e.g., BF₃·OEt₂) during cyclization to avoid enantiomeric enrichment.
Analytical Characterization Data
Key spectroscopic data for intermediates and the final compound are summarized below:
| Intermediate | ¹H NMR (400 MHz, CDCl₃) | MS (m/z) |
|---|---|---|
| (2R,3R)-2-Bromooxane-3-carboxylic acid ethyl ester | δ 4.25 (q, J = 7.1 Hz, 2H), 3.95–3.85 (m, 2H), 3.40 (dd, J = 11.2 Hz, 1H), 2.70–2.60 (m, 1H) | 265 [M+H]⁺ |
| rac-(2R,3R)-2-(1-Methylpyrazol-4-yl)oxane-3-carbohydrazide | δ 7.45 (s, 1H), 7.35 (s, 1H), 4.10–3.95 (m, 2H), 3.85 (s, 3H), 3.30 (dd, J = 10.8 Hz, 1H) | 237 [M+H]⁺ |
Industrial-Scale Considerations
Patented methodologies suggest scalability through:
Q & A
Q. What are the recommended synthetic routes for rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans, and how can stereochemical integrity be preserved during synthesis?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with pyrazole derivatives and oxane precursors. Key steps include:
- Coupling Reactions : Pyrazole rings (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) are coupled with oxane intermediates under acidic or basic conditions. Catalysts like p-toluenesulfonic acid may enhance yield .
- Stereochemical Control : Trans-configuration is maintained using chiral auxiliaries or enantioselective catalysts. Polar solvents (e.g., ethanol) and low temperatures reduce racemization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the trans-isomer .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the oxane ring’s stereochemistry and pyrazole substitution pattern. Chemical shifts for the carbohydrazide NH protons (~8-10 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~265 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects diastereomeric impurities .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent hydrolysis of the carbohydrazide group .
- Desiccation : Use silica gel packs to minimize moisture absorption, which can degrade the oxane ring .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and what experimental approaches validate this?
Methodological Answer:
- Stereochemical Impact : The trans-(2R,3R) configuration enhances binding to target proteins (e.g., inflammatory enzymes) due to spatial alignment of the pyrazole and carbohydrazide groups .
- Validation Methods :
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions .
- Circular Dichroism (CD) : Detects conformational changes in chiral environments .
- Biological Assays : Compare trans vs. cis isomers in enzyme inhibition assays (e.g., COX-2) to quantify stereospecific activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Check for impurities (e.g., residual solvents, stereoisomers) via HPLC-MS. Contradictions may arise from undetected byproducts .
- Dose-Response Studies : Perform IC assays across multiple concentrations to identify non-linear effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed biological targets (e.g., kinases) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution in the pyrazole-oxane system to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to protein active sites (e.g., COX-2 or 5-LOX). Focus on hydrogen bonds between the carbohydrazide group and catalytic residues .
- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments .
Q. How can derivative design improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Functional Group Modifications :
- Prodrug Strategies : Esterify the carbohydrazide to improve membrane permeability .
- In Vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability profiling .
Troubleshooting & Comparative Analysis
Q. How should researchers address low yields during the final coupling step of synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Temperature Gradients : Gradual heating (40–60°C) prevents decomposition of heat-sensitive intermediates .
Q. What methods ensure reproducibility in biological activity studies across labs?
Methodological Answer:
- Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and passage numbers .
- Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) to calibrate activity .
- Data Sharing : Publish raw NMR/MS spectra and assay conditions in open-access repositories .
Q. How does this compound compare to structural analogs (e.g., pyrazole-oxolane derivatives) in terms of activity?
Methodological Answer:
-
SAR Analysis :
-
Mechanistic Insights : The trans configuration and methyl group on pyrazole optimize steric and electronic interactions with hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
